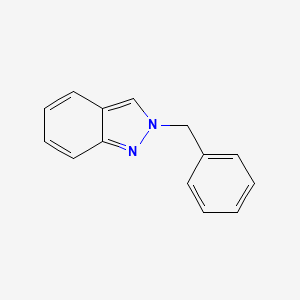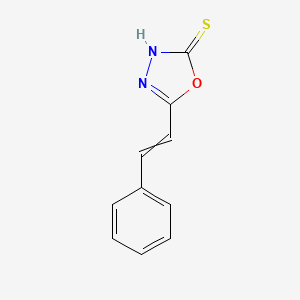![molecular formula C17H15N3O B11725940 2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)
2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol is a complex organic compound that features a quinoline moiety linked to a hydrazone and phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol typically involves the condensation of 2-hydroxybenzaldehyde with 8-quinolylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include various quinoline and hydrazine derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazone group can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]methyl}phenol
- 2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]propanoic acid
Uniqueness
2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol is unique due to its specific structural arrangement, which combines a quinoline moiety with a hydrazone and phenol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-[C-methyl-N-(quinolin-8-ylamino)carbonimidoyl]phenol |
InChI |
InChI=1S/C17H15N3O/c1-12(14-8-2-3-10-16(14)21)19-20-15-9-4-6-13-7-5-11-18-17(13)15/h2-11,20-21H,1H3 |
InChI Key |
CMMMSEIGVZJLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)


carbonyl}carbamate](/img/structure/B11725894.png)

![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)



![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
